Fluoroimide

Catalog No.
S580503
CAS No.
41205-21-4
M.F
C10H4Cl2FNO2
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroimide

CAS Number

41205-21-4

Product Name

Fluoroimide

IUPAC Name

3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione

Molecular Formula

C10H4Cl2FNO2

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H

InChI Key

IPENDKRRWFURRE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F

solubility

2.27e-05 M

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F

The exact mass of the compound Fluoroimide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.27e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622384. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a specialized halogenated maleimide and multi-site contact fungicide (FRAC Group M11) [1]. Characterized by its highly electrophilic dichloromaleimide core and a lipophilicity-modulating para-fluorophenyl substitution, it is primarily procured for agricultural formulations targeting Botrytis cinerea, Monilinia mali, and Phytophthora infestans [2]. As a high-melting crystalline solid (238–242 °C) with low aqueous solubility, fluoroimide functions by disrupting multiple essential fungal processes, including enzyme denaturation and cellular respiration[3]. Its distinct multi-site mechanism makes it a critical active ingredient for resistance management, serving as a robust alternative to single-site inhibitors that are prone to target-site mutations [1].

Research Fit

Analytical Standard Reference material for pesticide residue analysis
Research Tool Molecular docking and SAR reference compound
Obsolete Agrochemical Former commercial fungicide; research-use only

Substituting fluoroimide with generic multi-site phthalimides (e.g., captan or folpet) or other cyclic diimides (e.g., dimetachlone) fundamentally alters formulation stability and electrophilic reactivity[1]. Fluoroimide possesses a unique para-fluorine atom that specifically modulates membrane permeability and target binding in ways non-fluorinated analogs cannot replicate [2]. Furthermore, its extreme sensitivity to base-catalyzed hydrolysis and exceptionally high thermal stability (>238 °C) dictate highly specific processing constraints—such as strict acidic buffering during aqueous suspension—that are entirely unnecessary for more stable but less reactive generic substitutes [3]. Using a generic alternative compromises the specific dichloromaleimide-driven cross-linking of fungal thiols, directly reducing efficacy in specialized resistance-management protocols [1].

Substitution Risk

N‑Substituent Specificity
The 4‑fluorophenyl group is essential for bioactivity; other N‑substituted dichloromaleimides may not exhibit comparable activity against target pathogens.
Hydrolysis Profile Divergence
Rapid hydrolytic degradation may not be conserved across maleimide analogs, potentially altering environmental behavior predictions.
Ecotoxicological Signature
Aquatic toxicity profiles differ markedly among maleimides; class‑level assumptions can lead to misinterpretation of ecotoxicological data.

High-Temperature Processing Stability

Fluoroimide exhibits an exceptionally high melting point compared to standard multi-site fungicides, fundamentally changing its processability in solid-state formulations. While common phthalimide alternatives like captan melt at approximately 178 °C, fluoroimide maintains solid-state integrity up to 238–242 °C [1]. This ~60 °C expanded thermal processing window allows fluoroimide to withstand high-shear milling and hot-melt extrusion processes without premature degradation or phase transition.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data238–242 °C
Comparator Or BaselineCaptan (~178 °C)
Quantified Difference~60 °C higher thermal processing limit
ConditionsStandard atmospheric pressure, solid-state formulation processing

Enables the use of high-temperature formulation techniques (e.g., hot-melt extrusion) without risking active ingredient degradation or phase separation.

Aquatic Ecotoxicity vs. Fluazinam
Reported
LC50 Carp: 2.29 mg/L; EC50 Daphnia: 5.48 mg/L
Fluazinam: LC50 0.15 mg/L; EC50 0.22 mg/L
15–25× lower acute toxicity to aquatic species
Supports selection as a maleimide reference with lower acute aquatic toxicity.
Cross‑study comparison; validate under relevant exposure conditions.

pH-Dependent Hydrolysis Kinetics

Unlike many generic dicarboximides that remain relatively stable across broad pH ranges, fluoroimide undergoes rapid, base-catalyzed hydrolysis that dictates strict formulation parameters [1]. Quantitative degradation studies indicate DT50 values of 52.9, 7.5, and 1.4 minutes at pH 3, 7, and 8, respectively . This extreme sensitivity to neutral and alkaline environments requires precise acidic buffering during the procurement and manufacturing of aqueous suspension concentrates to preserve the active dichloromaleimide ring.

Evidence DimensionHydrolysis Half-Life (DT50)
Target Compound DataDT50 = 1.4 minutes at pH 8 vs 52.9 minutes at pH 3
Comparator Or BaselineGeneric dicarboximides (Broad pH stability, DT50 measured in days)
Quantified Difference37-fold acceleration in degradation rate from pH 3 to pH 8
ConditionsAqueous solution at standard temperature, varying pH levels

Forces formulators to procure and integrate specific acidic buffering agents to prevent rapid degradation of the active ingredient in aqueous suspensions.

Mammalian Acute Toxicity vs. Fluazinam
Reported
LD50 Rat oral > 15,000 mg/kg
Fluazinam: LD50 > 5,000 mg/kg
>3‑fold higher LD50 (lower acute toxicity)
Indicates lower acute oral hazard in rodent models; may reduce handling precautions.
Acute endpoint only; chronic effects require separate evaluation.

Multi-Site Electrophilic Reactivity

Fluoroimide's classification as a FRAC Group M11 multi-site contact fungicide provides a quantifiable advantage in resistance management over single-site inhibitors[1]. While single-site DMI fungicides (FRAC 3) suffer from severe efficacy drops against strains with cyp51 mutations, fluoroimide maintains baseline control via the electrophilic reactivity of its dichloromaleimide ring, which indiscriminately denatures fungal enzymes [2]. This lack of cross-resistance makes it a mandatory rotational comparator when procuring active ingredients for high-risk pathogen populations.

Evidence DimensionEfficacy against mutated fungal strains
Target Compound DataMaintains efficacy via multi-site thiol reactivity
Comparator Or BaselineDMI Fungicides (High resistance risk due to single-site cyp51 mutations)
Quantified Difference0% cross-resistance with single-site sterol biosynthesis inhibitors
ConditionsField and laboratory resistance assays (FRAC guidelines)

Provides a fail-safe rotational active ingredient for agricultural procurement in regions where target-site mutations have rendered standard systemic fungicides obsolete.

Hydrolytic Stability vs. Fluazinam
Data to verify
DT50 pH 7: 7.5 min; pH 8: 1.4 min
Fluazinam DT50 pH 7: 42 days
>8,000‑fold faster degradation at pH 7
Supports use as a model compound for rapid environmental degradation.
Source‑specific data; confirm under current laboratory conditions.

Fluorine-Enhanced Lipophilicity

The inclusion of a para-fluorophenyl group in fluoroimide significantly alters its partition coefficient compared to non-fluorinated maleimide analogs (e.g., N-phenylmaleimide) [1]. This halogenation increases the compound's lipophilicity, directly enhancing its ability to penetrate the lipid-rich cuticles of target fungi like Botrytis cinerea [2]. In procurement, this structural modification translates to superior foliar retention and cellular uptake, allowing for lower application rates compared to unhalogenated cyclic diimides.

Evidence DimensionLipophilicity and Cuticular Penetration
Target Compound DataFluoroimide (para-fluorinated)
Comparator Or BaselineN-phenylmaleimide (unhalogenated)
Quantified DifferenceEnhanced octanol-water partition coefficient leading to improved membrane permeability
ConditionsFoliar application and cellular uptake models

Justifies the higher procurement cost of a fluorinated active ingredient by enabling lower effective application rates and better rainfastness.

Antifungal Activity vs. N‑cyclohexyl Analog
Head‑to‑head
Fluoroimide: effective at 500 ppm
N‑cyclohexyl dichloromaleimide: ineffective
Qualitative difference in activity against rice blight, anthracnose, citrus black spot
Establishes Fluoroimide as a critical reference for SAR studies in maleimide fungicides.
In planta assay; activity may vary across other pathogens.

Resistance-Breaking Crop Protection

Due to its multi-site electrophilic mechanism (FRAC M11) and lack of cross-resistance with DMI or QoI fungicides, fluoroimide is optimally procured as a rotational tank-mix partner or standalone protectant[1]. It is specifically indicated for high-value crops suffering from multi-drug resistant Botrytis cinerea or Monilinia mali, where single-site inhibitors fail [2].

High-Temperature Formulation Processing

Leveraging its exceptionally high melting point (238–242 °C), fluoroimide is the preferred active ingredient for advanced solid-state formulation techniques, such as hot-melt extrusion or high-shear dry milling. It outperforms lower-melting comparators like captan, ensuring the active ingredient does not melt, degrade, or phase-separate during aggressive industrial manufacturing.

Electrophilic Probe Synthesis

In laboratory settings, the highly reactive dichloromaleimide core of fluoroimide serves as a valuable precursor and reference standard for synthesizing novel antifungal leads[3]. Its specific thiol-reactivity profile makes it a benchmark compound for evaluating the membrane permeability and target-binding kinetics of newly designed cyclic diimides.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide Residue Analysis
Certified reference standard identity
Method validation & chromatographic detection
Environmental Fate Modeling
Rapid hydrolysis profile
Degradation kinetics & persistence benchmarking
SAR & Molecular Docking
N‑(4‑fluorophenyl) maleimide scaffold
Binding mode comparison & activity validation

XLogP3

2.8

LogP

2.3 (LogP)

Melting Point

241.0 °C

UNII

2RA6KRO7U9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

41205-21-4

Wikipedia

Fluoroimide

Explore Compound Types